molecular formula C8H12N4O B13550692 4-Amino-1-(pyrrolidin-3-yl)pyrimidin-2(1H)-one

4-Amino-1-(pyrrolidin-3-yl)pyrimidin-2(1H)-one

Cat. No.: B13550692
M. Wt: 180.21 g/mol
InChI Key: KROFUXBELOGZAF-UHFFFAOYSA-N
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Description

4-amino-1-(pyrrolidin-3-yl)-1,2-dihydropyrimidin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a pyrrolidine moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(pyrrolidin-3-yl)-1,2-dihydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(pyrrolidin-3-yl)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

4-amino-1-(pyrrolidin-3-yl)-1,2-dihydropyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(pyrrolidin-3-yl)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrimidine structure but differ in the attached functional groups.

    Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

4-amino-1-(pyrrolidin-3-yl)-1,2-dihydropyrimidin-2-one is unique due to its specific combination of a pyrimidine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

4-amino-1-pyrrolidin-3-ylpyrimidin-2-one

InChI

InChI=1S/C8H12N4O/c9-7-2-4-12(8(13)11-7)6-1-3-10-5-6/h2,4,6,10H,1,3,5H2,(H2,9,11,13)

InChI Key

KROFUXBELOGZAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=CC(=NC2=O)N

Origin of Product

United States

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